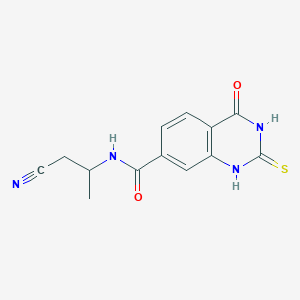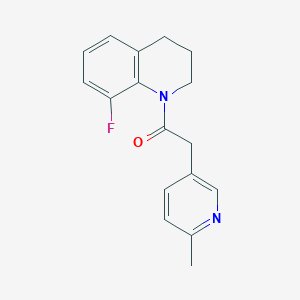
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as CPQ, is a small molecule inhibitor that has shown potential in the field of cancer research. CPQ has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
Mécanisme D'action
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. By inhibiting DHODH, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have minimal toxicity on normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer effects, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. However, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in clinical settings.
Orientations Futures
Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties to enhance its effectiveness in clinical settings. Additionally, N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could be tested in combination with other anticancer drugs to determine its potential for use in combination therapy. Further studies could also investigate the potential use of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in other diseases, such as autoimmune disorders and viral infections.
Conclusion
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a promising small molecule inhibitor that has shown potential in cancer research. Its specificity for DHODH and minimal toxicity on normal cells make it a promising candidate for cancer therapy. Future research on N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide could focus on improving its pharmacokinetic properties and investigating its potential for use in combination therapy and other diseases.
Méthodes De Synthèse
The synthesis of N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-aminobenzonitrile with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form the thiosemicarbazone derivative. The thiosemicarbazone is then cyclized to form the quinazoline ring, followed by the addition of a cyano group to the propyl side chain to form N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide.
Applications De Recherche Scientifique
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been extensively studied for its potential use in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo by targeting specific proteins involved in cancer cell proliferation. N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.
Propriétés
IUPAC Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-7(4-5-14)15-11(18)8-2-3-9-10(6-8)16-13(20)17-12(9)19/h2-3,6-7H,4H2,1H3,(H,15,18)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUOBUHZJWFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)
![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![2-[4-(4-cyanophenoxy)piperidin-1-yl]-N-cyclopropylpropanamide](/img/structure/B7573015.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)


![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![7-[(4-bromo-2-fluorophenyl)methyl]-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573075.png)